3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one

RNase L Activation Antiviral Innate Immunity Prostate Cancer Susceptibility

The compound 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one (CAS 313526-02-2) is a fully synthetic small molecule (C18H12O4, MW 292.29) characterized by a hybrid scaffold combining a benzofuran moiety with a 7-hydroxy-8-methyl-substituted 4H-chromen-4-one (chromone) core. It is primarily distributed as a research-grade screening compound within commercial libraries and is not known to occur naturally.

Molecular Formula C18H12O4
Molecular Weight 292.29
CAS No. 313526-02-2
Cat. No. B2495359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one
CAS313526-02-2
Molecular FormulaC18H12O4
Molecular Weight292.29
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C18H12O4/c1-10-14(19)7-6-12-17(20)13(9-21-18(10)12)16-8-11-4-2-3-5-15(11)22-16/h2-9,19H,1H3
InChIKeyIMKPUBLPFUGNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one (CAS 313526-02-2): A Specialized Benzofuran-Chromenone Scaffold


The compound 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one (CAS 313526-02-2) is a fully synthetic small molecule (C18H12O4, MW 292.29) characterized by a hybrid scaffold combining a benzofuran moiety with a 7-hydroxy-8-methyl-substituted 4H-chromen-4-one (chromone) core . It is primarily distributed as a research-grade screening compound within commercial libraries and is not known to occur naturally. The presence of a hydrogen bond donor (7-OH), a ketone, and the fused aromatic systems dictates its physicochemical profile, including a predicted logP of ~3.9–4.1 and a polar surface area of 60 Ų .

Why In-Class Benzofuran or Chromone Analogs Cannot Simply Substitute for CAS 313526-02-2


Within the broader class of benzofuran-chromone hybrids, minor structural modifications lead to profound shifts in biological target engagement, making generic substitution highly unreliable. For instance, the specific 7-hydroxy-8-methyl substitution pattern on the chromone ring of CAS 313526-02-2 is not a passive structural feature; it dictates unique hydrogen-bonding capabilities and steric constraints that are absent in the unsubstituted 3-(1-benzofuran-2-yl)-4H-chromen-4-one (CAS 57379-57-4) or the 7-methoxy analog [1]. A comparative analysis of RNase L activation data reveals a stark potency cliff: CAS 313526-02-2 demonstrates low nanomolar activity (IC50 2.30 nM), while a structurally related benzofuran derivative (BDBM50629802) exhibits a complete loss of relevant inhibition (IC50 > 10,000 nM) [1][2]. This highlights that the specific pharmacophore presented by CAS 313526-02-2 is critical for high-affinity interaction, a feature not conferred by general 'benzofuran' or 'chromone' chemical classes alone.

Quantitative Differentiation Guide for 3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one


High-Affinity RNase L Activation: A Potency Cliff Compared to Other Benzofuran Derivatives

CAS 313526-02-2 acts as a highly potent activator of 2-5A-dependent Ribonuclease L (RNase L), a critical enzyme in interferon-mediated antiviral response and a prostate cancer susceptibility factor. In a functional assay measuring the inhibition of protein synthesis in mouse L cell extracts, the compound exhibits an IC50 of 2.30 nM [1]. This activity is remarkably differentiated from other benzofuran-containing molecules. For example, a related benzofuran derivative (BDBM50629802, CHEMBL5412257) tested in a similar RNase L inhibition assay yields an IC50 of 1.30E+4 nM, representing a >5,600-fold loss in potency [2]. This stark potency cliff confirms that the specific molecular topology of CAS 313526-02-2 is essential for high-affinity RNase L engagement and cannot be inferred from the benzofuran pharmacophore alone.

RNase L Activation Antiviral Innate Immunity Prostate Cancer Susceptibility

Differentiation from Unsubstituted Core Scaffold by Predicted Physicochemical Properties

The 7-hydroxy and 8-methyl substituents on the chromone core of CAS 313526-02-2 significantly alter its predicted drug-likeness profile compared to the unsubstituted core scaffold, 3-(1-benzofuran-2-yl)-4H-chromen-4-one (CAS 57379-57-4). Based on ACD/Labs Percepta predictions, the target compound has a higher computed lipophilicity (LogP ~3.93) and distinct ionization behavior, with a predicted LogD at pH 7.4 of 3.58 . While quantitative experimental ADME data for both compounds is unavailable for a direct comparison, the class-level inference is that the added methyl and hydroxyl groups will alter membrane permeability and metabolic stability relative to the unsubstituted analog. For procurement decisions, this implies the compounds are not interchangeable for in-cell or in-vivo assays where these properties critically influence outcome.

Drug-likeness ADME Prediction Lipophilicity

Evidence-Backed Application Scenarios for Procuring CAS 313526-02-2


Functional Studies of the 2-5A/RNase L Antiviral and Tumor-Suppressor Pathway

Based on its proven low nanomolar IC50 (2.30 nM) in a functional RNase L activation assay, CAS 313526-02-2 is a critical tool compound for researchers dissecting the downstream effects of RNase L activation, including protein synthesis inhibition, rRNA degradation, and apoptosis induction [1]. Its potency profile makes it suitable for use as a positive control in high-throughput screens seeking novel modulators of this pathway, where compounds with weaker activity would fail to establish a robust assay window.

Structure-Activity Relationship (SAR) Anchor Point for Benzofuran-Chromone Hybrid Optimization

The compound serves as a highly optimized SAR anchor point for medicinal chemistry programs targeting RNase L. The documented >5,600-fold potency differential relative to another benzofuran derivative provides a clear functional readout for the indispensable nature of its specific substitution pattern [1][2]. New analogs can be procured and tested in head-to-head assays against this benchmark to quantify the gain or loss of function resulting from any chemical modifications to the chromone or benzofuran rings.

Reference Compound for Prostate Cancer Susceptibility Research

Given the identification of the RNASEL gene as a strong candidate for hereditary prostate cancer, CAS 313526-02-2 is a valuable chemical probe for studies exploring the link between RNase L activity and tumor suppression in prostate cell lines [1]. Its high potency permits the investigation of RNase L-dependent phenotypes at physiologically relevant concentrations, minimizing off-target effects often observed with less specific or weaker activators.

Quote Request

Request a Quote for 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.